An In-depth Technical Guide to 4-Chloro-2-nitrophenyl benzoate
An In-depth Technical Guide to 4-Chloro-2-nitrophenyl benzoate
This technical guide provides a comprehensive overview of 4-Chloro-2-nitrophenyl benzoate, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its potential applications and reaction mechanisms.
Core Data Presentation
For ease of reference and comparison, the fundamental quantitative data for 4-Chloro-2-nitrophenyl benzoate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 37593-94-5 | ChemicalBook[1] |
| Molecular Formula | C₁₃H₈ClNO₄ | PubChem[2] |
| Molecular Weight | 277.66 g/mol | PubChem[3] |
| Melting Point | 142-144 °C | ChemicalBook[4] |
| Boiling Point | 399.5 ± 25.0 °C (Predicted) | ChemicalBook[4] |
| Density | 1.316 ± 0.06 g/cm³ (Predicted) | ChemicalBook[4] |
| Solubility | Insoluble in water. Soluble in organic co-solvents like DMSO and acetonitrile. | Benchchem[5] |
Experimental Protocols
The synthesis of 4-Chloro-2-nitrophenyl benzoate can be achieved through the esterification of 4-chloro-2-nitrophenol with benzoyl chloride. The following protocol is adapted from a similar synthesis of a related aromatic ester.[6][7]
Synthesis of 4-Chloro-2-nitrophenol (Precursor)
A method for the preparation of the precursor, 4-chloro-2-nitrophenol, involves the hydrolysis of 2,5-dichloronitrobenzene.[8][9] In a typical laboratory-scale synthesis, 2,5-dichloronitrobenzene is refluxed with an aqueous solution of sodium hydroxide.[8] The reaction mixture is then cooled, and the resulting sodium 4-chloro-2-nitrophenolate is acidified with hydrochloric acid to precipitate the 4-chloro-2-nitrophenol.[9] The crude product is then purified by filtration and recrystallization.[9]
Synthesis of 4-Chloro-2-nitrophenyl benzoate
Reactants:
-
4-chloro-2-nitrophenol
-
Benzoyl chloride
-
Triethylamine
-
Dry Tetrahydrofuran (THF)
-
Ethyl acetate
-
10% Sodium Bicarbonate (NaHCO₃) solution
-
Methanol
Procedure:
-
Dissolve 4-chloro-2-nitrophenol in a mixture of dry THF and triethylamine.
-
Add benzoyl chloride dropwise to the solution while stirring.
-
Continue stirring the reaction mixture at room temperature for two hours.
-
Pour the reaction mixture into cold water. An oily product should precipitate.
-
Allow the mixture to stand for two hours for the product to settle.
-
Decant the supernatant liquid.
-
Extract the product from the aqueous mixture using ethyl acetate.
-
Wash the organic layer with a 10% NaHCO₃ solution to neutralize and remove any unreacted benzoyl chloride and benzoic acid.[5]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from methanol to obtain pure 4-Chloro-2-nitrophenyl benzoate.[6][7]
Reaction Mechanisms and Signaling Pathways
Nucleophilic Acyl Substitution Mechanism
The synthesis of 4-Chloro-2-nitrophenyl benzoate proceeds via a nucleophilic acyl substitution mechanism. This reaction is fundamental in organic chemistry for the formation of esters from acyl chlorides and alcohols (or phenols).
Caption: Nucleophilic acyl substitution pathway for the synthesis of 4-Chloro-2-nitrophenyl benzoate.
Microbial Degradation Pathway of a Related Compound
While specific signaling pathways for 4-Chloro-2-nitrophenyl benzoate are not extensively documented, the microbial degradation of the related compound, 2-chloro-4-nitrophenol (2C4NP), has been studied. This degradation proceeds via the 1,2,4-benzenetriol (BT) pathway in Gram-negative bacteria like Cupriavidus sp. CNP-8.[10] This pathway provides insight into the potential environmental fate and biological interactions of structurally similar compounds.
Caption: The 1,2,4-benzenetriol pathway for the microbial degradation of 2-chloro-4-nitrophenol.[10]
Potential Applications and Biological Relevance
Aromatic esters, including 4-Chloro-2-nitrophenyl benzoate, are recognized as valuable starting materials in the synthesis of various pharmaceutical compounds, notably those with pain-relieving and anti-inflammatory properties.[6][7] The reactivity of the ester linkage makes it a useful intermediate for creating more complex molecules. Additionally, related nitrophenyl esters are utilized in agrochemical synthesis for fungicides and herbicides.[5]
While direct evidence of the biological activity of 4-Chloro-2-nitrophenyl benzoate is limited, studies on similar compounds suggest potential for antimicrobial properties. For instance, various derivatives of nitrophenols have been investigated for their antibacterial activity.[11][12] Further research is warranted to explore the specific biological effects and potential therapeutic applications of this compound.
References
- 1. 4-chloro-2-nitrophenyl benzoate | 37593-94-5 [chemicalbook.com]
- 2. (2-Nitrophenyl) 4-[[4-chloro-1-(4-ethoxycarbonylphenyl)-2,5-dioxopyrrol-3-yl]amino]benzoate | C26H18ClN3O8 | CID 1709206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Nitrophenyl 3-chlorobenzoate | C13H8ClNO4 | CID 8108310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-NITROPHENYL BENZOATE | 959-22-8 [amp.chemicalbook.com]
- 5. 4-Nitrophenyl benzoate | 959-22-8 | Benchchem [benchchem.com]
- 6. 4-Nitrophenyl 2-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sciencemadness Discussion Board - Synthesis of 4-chloro-2-nitrophenol - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. CN101481311A - Preparation of 4-chloro-2-nitrophenol - Google Patents [patents.google.com]
- 10. Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
